molecular formula C18H17F3N4O2S B2665724 1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2034511-72-1

1-(1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2665724
CAS RN: 2034511-72-1
M. Wt: 410.42
InChI Key: HZTSOLUHNUWOKY-UHFFFAOYSA-N
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Description

The compound is a derivative of benzo[b]thiophene-2-carboxamide . It’s part of a series of compounds designed and synthesized for their STING-agonistic activity . STING is an important immune-associated protein that, when activated by its agonists, triggers pathways that generate type I interferons and proinflammatory cytokines .


Synthesis Analysis

The compound is synthesized as part of a series of benzo[b]thiophene-2-carboxamide derivatives . Different substituents are introduced on the 4-position of the benzo[b]thiophene ring to create potential STING agonists .

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The combination of benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride is a powerful, metal-free method for activating thioglycosides, indicating potential in glycoscience research for creating diverse glycosidic linkages (Crich & Smith, 2001).
  • Studies on ionic thiol addition to acetylenic ketones facilitated by piperidine underline the versatility of piperidine in mediating chemical reactions, offering insights into stereochemistry and synthesis techniques (Omar & Basyouni, 1974).

Material Science and Electrochemistry

  • Research on benzotriazole derivatives, including their synthesis and electrochemical properties, suggests potential applications in developing novel materials with unique optical and electronic characteristics (Yiğitsoy et al., 2011).

Pharmaceutical Research

  • Sulfonamides incorporating various moieties have been explored for their inhibitory effects on human carbonic anhydrase isozymes, revealing the potential of such compounds in designing new therapeutic agents (Alafeefy et al., 2015).
  • Thiophene bioisosteres of spirocyclic sigma receptor ligands have shown significant potential in pharmacology, particularly concerning sigma 1 affinity and selectivity, indicating their possible utility in drug development (Oberdorf et al., 2008).

Catalysis and Organic Synthesis

  • Novel synthetic methods involving boronic acids, azides, and active methylene ketones have been developed to create 1,4,5-trisubstituted 1,2,3-triazoles, demonstrating the compound's role in facilitating complex organic reactions (Zhang et al., 2013).

Mechanism of Action

The compound exhibits marginal human STING-activating activities . It increases the phosphorylation of the downstream signaling molecules (TBK1 and IRF3) of STING . The proposed binding mode of the compound and STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction formed between the agonist and the CDN-binding domain of STING protein .

properties

IUPAC Name

2-[1-(1-benzothiophene-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-23-16(18(19,20)21)22-25(17(23)27)12-6-8-24(9-7-12)15(26)14-10-11-4-2-3-5-13(11)28-14/h2-5,10,12H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZTSOLUHNUWOKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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